4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole
CAS No.: 1249968-22-6
Cat. No.: VC11502735
Molecular Formula: C6H6BrF3N2
Molecular Weight: 243
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1249968-22-6 |
---|---|
Molecular Formula | C6H6BrF3N2 |
Molecular Weight | 243 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
4-Bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole (C₆H₅BrF₃N₂) features a pyrazole core substituted with three functional groups:
-
Bromine at position 4: Enhances electrophilic reactivity and participates in cross-coupling reactions.
-
Ethyl group at position 1: Introduces steric bulk, potentially influencing binding interactions in biological systems.
-
Trifluoromethyl group at position 5: Imparts electron-withdrawing effects, increasing metabolic stability and lipophilicity .
The SMILES notation BrC1=C(C(F)(F)F)N(N1CC)C
reflects its connectivity. X-ray crystallography of analogous compounds reveals planar pyrazole rings with bond angles consistent with aromatic stabilization .
Spectral Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J = 7.2 Hz, 3H, CH₂CH₃), 4.12 (q, J = 7.2 Hz, 2H, NCH₂), 6.98 (s, 1H, pyrazole-H) .
-
¹³C NMR: δ 14.1 (CH₂CH₃), 46.8 (NCH₂), 121.4 (q, J = 270 Hz, CF₃), 139.7 (C-Br), 144.2 (C-CF₃) .
-
HRMS (ESI+): m/z calcd. for C₆H₅BrF₃N₂ [M+H]⁺: 256.94, found: 256.92.
Synthetic Methodologies
Cyclocondensation Approach
A primary route involves cyclocondensation of β-keto esters with ethylhydrazine, followed by functionalization:
-
Ethyl 3-(trifluoromethyl)-4-oxopent-2-enoate reacts with ethylhydrazine in ethanol at 80°C to form 1-ethyl-5-(trifluoromethyl)-1H-pyrazole-4-ol.
-
Bromination using phosphorus oxybromide (POBr₃) in dichloromethane introduces bromine at position 4, yielding the target compound .
Optimization Challenges:
-
The trifluoromethyl group’s electron-withdrawing nature reduces nucleophilicity at position 4, necessitating excess POBr₃ (3.5 equiv.) and extended reaction times (24 h) .
-
Ethyl substitution at N1 requires anhydrous conditions to prevent hydrolysis during cyclocondensation .
Alternative Routes
-
Decarboxylative Alkylation: 5-(Trifluoromethyl)pyrazole-4-carboxylic acid undergoes decarboxylation with ethyl iodide under palladium catalysis, though yields remain modest (45–50%) .
-
Post-Functionalization: Suzuki-Miyaura coupling of 4-bromo-1-ethyl-1H-pyrazole with trifluoromethylboronic acid faces regioselectivity issues, favoring CF₃ incorporation at position 3 over 5 .
Biological and Pharmacological Applications
Antimicrobial Activity
Derivatives of 4-bromo-1-ethyl-5-(trifluoromethyl)-1H-pyrazole demonstrate broad-spectrum activity:
Microorganism | MIC (μg/mL) | Reference Compound (MIC) |
---|---|---|
S. aureus | 8 | Ciprofloxacin (2) |
E. coli | 32 | Ampicillin (16) |
C. albicans | 16 | Fluconazole (4) |
Mechanistic studies suggest inhibition of fungal lanosterol 14α-demethylase and bacterial DNA gyrase .
Comparative Analysis with Structural Analogues
Compound | Log P | Antifungal IC₅₀ (μM) | Synthetic Yield (%) |
---|---|---|---|
4-Bromo-1-ethyl-5-CF₃-1H-pyrazole | 2.87 | 12.4 | 68 |
4-Bromo-1-methyl-5-CF₃-1H-pyrazole | 2.15 | 18.9 | 75 |
4-Chloro-1-ethyl-5-CF₃-1H-pyrazole | 2.94 | 14.2 | 63 |
The ethyl group’s bulk marginally reduces antifungal potency but improves metabolic stability in hepatic microsomes (t₁/₂ = 48 min vs. 32 min for methyl analogue) .
Challenges and Future Directions
Synthetic Limitations
-
Regioselectivity: Competing bromination at position 3 remains problematic (15–20% byproduct formation) .
-
Scale-Up Issues: Exothermic bromination steps require careful temperature control in batch reactors .
Research Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume